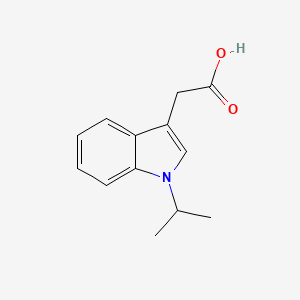
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Boc-L-Pro-NH-2, and it is a derivative of the amino acid proline. Boc-L-Pro-NH-2 has been synthesized using various methods, and it has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
- A study explored heterocyclic compounds derived from naphthalen-2-yl, which demonstrated potential antibacterial activity against Gram-positive and Gram-negative bacterial strains, and antifungal activity against various fungal strains (Patel & Patel, 2015).
Optical Sensing Structures
- Novel optical sensing structures were developed through lanthanide coordination involving naphthalen-2-yl derivatives. These structures showed potential application in sensors, demonstrating a shift in luminescence signal upon interaction with specific analytes (Li et al., 2019).
Synthesis of Diverse Compounds
- Research on the synthesis of various compounds using naphthalen-2-yl derivatives revealed insights into reaction mechanisms and the potential creation of new chemical entities with diverse applications (Rossi et al., 2007).
Influenza Neuraminidase Inhibition
- A study in the field of medicinal chemistry identified a compound as a potent inhibitor of influenza neuraminidase, demonstrating the therapeutic potential of naphthalen-2-yl derivatives in antiviral drug development (Wang et al., 2001).
Coordination Polymers and Sensor Applications
- Naphthalene-amide-bridged Ni(II) complexes were synthesized, exhibiting diverse structures and functionalities. These complexes have applications in electrochemistry, fluorescence sensing, and environmental contaminant removal (Zhao et al., 2020).
Catalysis and Synthesis Techniques
- Various studies have focused on the synthesis and characterization of derivatives involving naphthalen-2-yl, contributing to advancements in the field of catalysis and asymmetric synthesis (Yan-fang, 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the addition of the naphthalene ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired product.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "naphthalene-2-amine", "triethylamine", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butyl chloroformate in the presence of triethylamine to obtain (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid", "Addition of naphthalene-2-amine to the protected L-proline in the presence of diisopropylethylamine and dimethylformamide to obtain (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid", "Removal of the protecting group with hydrochloric acid in dichloromethane followed by neutralization with sodium hydroxide and washing with sodium bicarbonate and sodium chloride to obtain the desired product", "Purification of the product by recrystallization from ethyl acetate" ] } | |
| 959583-04-1 | |
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1 |
Clé InChI |
KIPDUNKQDUZDQD-DLBZAZTESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)






![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)




